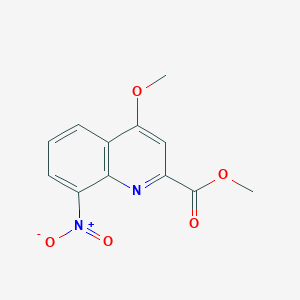![molecular formula C11H6BrF6NO2 B12859339 3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]phenylacetonitrile](/img/structure/B12859339.png)
3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]phenylacetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]phenylacetonitrile is a complex organic compound with significant interest in various scientific fields. Its unique structure, characterized by the presence of bromine, trifluoromethoxy, and trifluoroethoxy groups, makes it a valuable subject for research in organic synthesis, medicinal chemistry, and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]phenylacetonitrile typically involves multiple steps:
Starting Material Preparation: The synthesis begins with the preparation of the phenylacetonitrile derivative. This involves the bromination of phenylacetonitrile to introduce the bromine atom at the 3-position.
Introduction of Trifluoromethoxy and Trifluoroethoxy Groups: The next step involves the introduction of the trifluoromethoxy and trifluoroethoxy groups. This can be achieved through nucleophilic substitution reactions using appropriate reagents like trifluoromethoxyethanol and trifluoromethyl iodide under controlled conditions.
Final Product Formation: The final step involves the coupling of the intermediate compounds to form the desired product. This step often requires the use of catalysts and specific reaction conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors for better control, and employing purification techniques such as crystallization and chromatography to obtain the final product in high purity.
化学反応の分析
Types of Reactions
3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]phenylacetonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenylacetonitrile derivatives, while oxidation and reduction can lead to the formation of corresponding alcohols, ketones, or amines.
科学的研究の応用
3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]phenylacetonitrile has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is studied for its potential pharmacological properties and as a precursor for drug development.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific properties, such as high thermal stability and resistance to chemical degradation.
作用機序
The mechanism by which 3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]phenylacetonitrile exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy and trifluoroethoxy groups can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
類似化合物との比較
Similar Compounds
- 3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzylamine
- 3-Chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]phenylacetonitrile
Uniqueness
Compared to similar compounds, 3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]phenylacetonitrile is unique due to the specific combination of bromine, trifluoromethoxy, and trifluoroethoxy groups. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, making it particularly valuable in various research applications.
特性
分子式 |
C11H6BrF6NO2 |
|---|---|
分子量 |
378.06 g/mol |
IUPAC名 |
2-[3-bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]phenyl]acetonitrile |
InChI |
InChI=1S/C11H6BrF6NO2/c12-7-5-6(3-4-19)1-2-8(7)20-10(14,15)9(13)21-11(16,17)18/h1-2,5,9H,3H2 |
InChIキー |
SIHGBPDTVADRPU-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1CC#N)Br)OC(C(OC(F)(F)F)F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Thia-6-azaspiro[3.4]octan-7-one](/img/structure/B12859259.png)

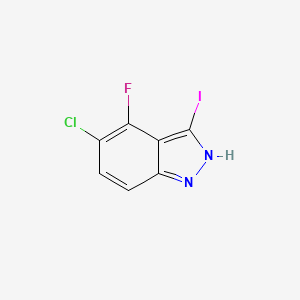

![Methyl (2R)-1-[(1R)-1-phenylethyl]azetidine-2-carboxylate](/img/structure/B12859281.png)
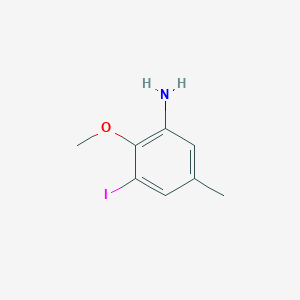
![tert-Butyl (1S,5S,6S)-6-hydroxy-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12859310.png)
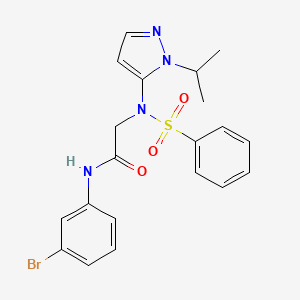

![2-(Carboxymethyl)benzo[d]oxazole-6-acetonitrile](/img/structure/B12859345.png)
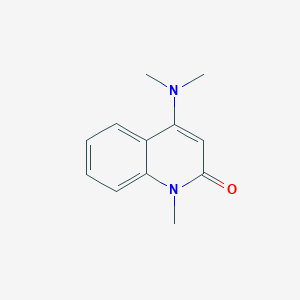
![N-[(1S,2R)-2-[(R)-(3,5-Dimethylphenyl)sulfinyl]-1,2-diphenylethyl]-2-(diphenylphosphino)-benzamide](/img/structure/B12859347.png)
